Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate

Lipophilicity LogD Trifluoromethoxy

Methyl 5-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate is a synthetic fluorinated benzofuran derivative (CAS 2070896-34-1) with the molecular formula C₁₂H₁₁F₃O₄ and a molecular weight of 276.21 g/mol. The compound features a 2,3-dihydrobenzofuran core with a trifluoromethoxy (-OCF₃) substituent at the 5-position and a methyl acetate moiety at the 3-position.

Molecular Formula C12H11F3O4
Molecular Weight 276.21 g/mol
Cat. No. B12293612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate
Molecular FormulaC12H11F3O4
Molecular Weight276.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1COC2=C1C=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H11F3O4/c1-17-11(16)4-7-6-18-10-3-2-8(5-9(7)10)19-12(13,14)15/h2-3,5,7H,4,6H2,1H3
InChIKeyNMRNTYNZJBVXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate (CAS 2070896-34-1): Core Physicochemical Profile and Comparator Landscape


Methyl 5-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate is a synthetic fluorinated benzofuran derivative (CAS 2070896-34-1) with the molecular formula C₁₂H₁₁F₃O₄ and a molecular weight of 276.21 g/mol . The compound features a 2,3-dihydrobenzofuran core with a trifluoromethoxy (-OCF₃) substituent at the 5-position and a methyl acetate moiety at the 3-position. This scaffold places it within a recognized privileged structure class in medicinal chemistry . Its computed XLogP3 value of 2.7 establishes a baseline for comparative lipophilicity assessment against its closest 5-position substituted analogs, including the 5-trifluoromethyl (5-CF₃; MW 260.21; C₁₂H₁₁F₃O₃), 5-chloro (5-Cl; MW 226.66; C₁₁H₁₁ClO₃), 5-ethoxy (5-OEt; MW 236.26; C₁₃H₁₆O₄), and 5-tert-butyl (5-t-Bu; MW 248.32; C₁₅H₂₀O₃) variants [1].

Why Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate Cannot Be Swapped with Other 5-Substituted Benzofuran Acetates


The 5-position substituent on the 2,3-dihydrobenzofuran-3-acetate scaffold governs not only bulk physicochemical properties such as lipophilicity and solubility but also the compound’s electronic character and metabolic fate. In closely related fluorinated benzofuran and dihydrobenzofuran derivatives, the potency and selectivity of biological effects are strongly modulated by substituent identity—compounds with fluorine-containing groups exhibit enhanced anti-inflammatory and anticancer activity relative to non-fluorinated analogs, with SAR analysis confirming that the presence of fluorine directly contributes to improved biological effect [1]. Generic substitution between analogs bearing -OCF₃, -CF₃, -Cl, -OEt, or -t-Bu at the 5-position is inadvisable without quantitative justification, because each substituent confers distinct hydrogen-bond acceptor capacity (the -OCF₃ group provides 7 H-bond acceptors vs. 3 for the -CF₃ analog ), a unique long-range electron-withdrawing profile [2], and divergent metabolic stability outcomes [3]. The quantitative evidence below substantiates these differences.

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity Differentiation: OCF₃ vs. OCH₃ and CF₃ Substituent Effects on LogD

The -OCF₃ substituent in the target compound confers a lipophilicity increase of approximately 0.7 to 1.4 LogD₇.₄ units relative to the corresponding -OCH₃ analog. This increase is comparable in magnitude to that imparted by the -CF₃ group [1]. For the target compound, the computed XLogP3 is 2.7 , whereas the unsubstituted 2,3-dihydrobenzofuran core has a measured LogD of approximately 2.24 [2], yielding a net increase of roughly +0.5 log units attributable to the 5-OCF₃ substituent. This enhanced lipophilicity profile is relevant because, in fluorinated benzofuran and dihydrobenzofuran series, biological effects including anti-inflammatory activity are amplified in the presence of fluorine-containing substituents [3].

Lipophilicity LogD Trifluoromethoxy

Metabolic Stability Trade-off: OCF₃ vs. OCH₃ and CF₃ Microsomal Clearance Comparison

A systematic evaluation of compounds bearing an aliphatic trifluoromethoxy group demonstrated decreased metabolic stability for most CF₃O-containing compounds compared to their CH₃O or CF₃ analogs [1]. This finding challenges the common assumption that -OCF₃ invariably enhances metabolic stability. Specifically, while both -OCF₃ and -CF₃ groups increase lipophilicity to a similar extent (+0.7 to +1.4 LogD units vs. -OCH₃ [1]), the metabolic fate diverges—CF₃O compounds generally exhibit higher microsomal clearance. In the context of fluorinated benzofuran/dihydrobenzofuran anti-inflammatory and anticancer SAR, fluorine-containing substituents enhance biological potency [2], suggesting a nuanced optimization challenge: the -OCF₃ group in Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate may offer enhanced target engagement via combined lipophilicity and electron-withdrawing effects [3], but at the potential cost of reduced metabolic stability relative to the 5-CF₃ analog (CAS 2070896-52-3).

Metabolic Stability Microsomal Clearance Trifluoromethoxy

Hydrogen Bond Acceptor Capacity: OCF₃ (7 Acceptors) vs. CF₃ (3 Acceptors) Structural Comparison

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate possesses 7 hydrogen bond acceptor atoms (from the three oxygen atoms in the methyl ester, the furan oxygen, and the three fluorine atoms of the -OCF₃ group) . In contrast, the 5-CF₃ analog (CAS 2070896-52-3) has only 3 hydrogen bond acceptors (from the three oxygen atoms in the methyl ester and the furan oxygen), because the -CF₃ group fluorine atoms are not accessible for hydrogen bonding in the same manner as the ether oxygen-bridged fluorines of -OCF₃ [1]. This difference is structurally significant: the -OCF₃ group provides an oxygen atom that can participate in hydrogen bonding interactions with biological targets or solvent, whereas the -CF₃ group does not. The -OCF₃ group is also a stronger long-range electron-withdrawing substituent than both -OCH₃ and -CF₃, as demonstrated by its superior capacity to promote hydrogen/metal permutation at ortho positions and its ability to lower arylmetal basicity from remote meta and para positions [2].

Hydrogen Bond Acceptor Drug-likeness Trifluoromethoxy

Anti-Inflammatory and Anticancer Biological Activity: Fluorinated Benzofuran/Dihydrobenzofuran Series Potency Ranges

In a study of nine fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives, six compounds suppressed LPS-stimulated inflammation in macrophages with IC₅₀ values ranging from 1.2 to 9.04 µM for interleukin-6, 1.5 to 19.3 µM for CCL2, 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for prostaglandin E₂ [1]. In the anticancer evaluation against the HCT116 colorectal adenocarcinoma cell line, two fluorinated compounds (bearing difluorine, bromine, and ester or carboxylic acid groups) inhibited proliferation by approximately 70% and induced DNA fragmentation by approximately 80% [1]. The structure–activity relationship analysis concluded that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups [1]. While Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate was not among the specific nine compounds tested, its structural features—the 2,3-dihydrobenzofuran scaffold decorated with a fluorine-containing -OCF₃ group and a methyl ester—align it with the active fluorinated subset identified in this SAR study.

Anti-inflammatory Anticancer Fluorinated Benzofuran

Commercial Availability and Purity Grade Comparison Across 5-Position Analogs

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate is commercially available from multiple vendors with a typical minimum purity specification of 95% (AKSci Cat. 0240EN) and NLT 98% (MolCore, Leyan) . The 5-CF₃ analog (CAS 2070896-52-3) is available at ≥95% purity but with a notably higher list price of approximately $650 per gram from certain vendors [1]. The 5-Cl analog (CAS 2070896-54-5) is available at 95–98% purity , and the 5-OEt analog (CAS 2070896-63-6) at ≥95% [2]. The target compound (CAS 2070896-34-1) thus occupies a competitive position in terms of supply availability and purity grade within this analog series, while offering the distinct -OCF₃ pharmacophore for SAR exploration.

Procurement Purity Building Block

Physicochemical Descriptors: Topological Polar Surface Area and Rotatable Bond Comparison for Drug-Likeness Assessment

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate has a Topological Polar Surface Area (TPSA) of 44.8 Ų and 4 rotatable bonds . TPSA is a key determinant of oral bioavailability, with values <140 Ų generally considered favorable and values <60–70 Ų associated with good blood-brain barrier penetration potential. For comparison, the unsubstituted 2,3-dihydrobenzofuran-3-acetic acid (CAS 76570-83-7) has a TPSA of 46.5 Ų and MW 178.18 . The 5-CF₃ analog has fewer oxygen atoms in its substituent (reducing TPSA contribution) but similar MW (260.21). The 5-OEt analog (MW 236.26) has an ethoxy oxygen contributing to TPSA but lacks the fluorine atoms. The target compound’s combination of TPSA (44.8 Ų), MW (276.21), 4 rotatable bonds, and XLogP3 (2.7) places it within favorable drug-like physicochemical space (compliant with Lipinski’s Rule of Five) .

Drug-likeness TPSA Physicochemical Properties

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate: Evidence-Backed Research and Industrial Application Scenarios


Fluorinated Fragment-Based Drug Discovery and Lead Optimization for Anti-Inflammatory Targets

The class-level evidence that fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives exhibit anti-inflammatory IC₅₀ values in the low micromolar range (1.1–20.5 µM across multiple inflammatory mediators) [1] positions Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate as a strategic building block for synthesizing focused libraries targeting COX-2, iNOS, IL-6, and CCL2 pathways. The -OCF₃ substituent’s enhanced lipophilicity (XLogP3 2.7) and long-range electron-withdrawing character [2] make it a privileged choice for exploring binding interactions that require both hydrophobic contact and hydrogen bond acceptor capacity (7 acceptors vs. 3 for the analogous 5-CF₃ building block). Programs seeking to balance anti-inflammatory potency with physicochemical properties distinct from CF₃-containing leads would benefit from incorporating this OCF₃-substituted scaffold.

Oncology Lead Generation Leveraging the Dihydrobenzofuran Privileged Scaffold with Enhanced Fluorine Content

The SAR demonstration that fluorinated benzofuran/dihydrobenzofuran compounds inhibit HCT116 colorectal adenocarcinoma proliferation by approximately 70% and induce DNA fragmentation by approximately 80% [1] supports the use of Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate as a key intermediate in anticancer agent development. The methyl ester functionality provides a versatile handle for further derivatization (hydrolysis to the carboxylic acid, amidation, or reduction) while the 5-OCF₃ group delivers a combined molecular weight of 276.21 g/mol—heavier than the 5-Cl (226.66) and 5-OEt (236.26) analogs—which may contribute to enhanced target residence time through increased van der Waals contacts in hydrophobic binding pockets.

Agrochemical Intermediate Development Requiring OCF₃-Specific Physicochemical Profiles

The trifluoromethoxy group has gained increasing relevance in agrochemical design [1]. Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate provides a dihydrobenzofuran scaffold with a built-in -OCF₃ group and a methyl ester for downstream functionalization. Compared to the 5-ethoxy analog, the -OCF₃-substituted compound offers enhanced lipophilicity (+0.7 to +1.4 LogD units vs. -OCH₃ [2]) while maintaining a comparable TPSA of 44.8 Ų, a combination that can improve cuticular penetration in insecticidal or fungicidal applications. The 5-Cl analog, while useful for cross-coupling chemistry, lacks the metabolic and physicochemical advantages conferred by fluorine substitution.

Medicinal Chemistry SAR Campaigns Comparing OCF₃ vs. CF₃ Pharmacophore Contributions

A critical decision point in fluorinated drug design is choosing between -OCF₃ and -CF₃ substituents. Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate enables direct head-to-head SAR comparison with the 5-CF₃ analog (CAS 2070896-52-3). The key differentiators—7 vs. 3 hydrogen bond acceptors, distinct electron-withdrawing potency (OCF₃ > CF₃ at remote positions [1]), and the divergent metabolic stability profiles (CF₃O compounds generally show decreased microsomal stability relative to CF₃ analogs [2])—make parallel procurement of both compounds essential for programs seeking to establish robust substituent SAR. Both compounds are commercially available at ≥95% purity , enabling reproducible comparative studies.

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